N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide
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Overview
Description
N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural versatility, which allows for various functional modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ automated synthesis and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid, while reduction could produce this compound derivatives with different substituents.
Scientific Research Applications
N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but differs in the position and type of substituents.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H11N3O |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(15-11-6-2-1-3-7-11)13-10-12-8-4-5-9-17(12)16-13/h1-10H,(H,15,18) |
InChI Key |
NKLJGZJKGQQLOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN3C=CC=CC3=C2 |
Origin of Product |
United States |
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